



Application Notes and Protocols for JNJ- 40355003 in Anxiety Studies

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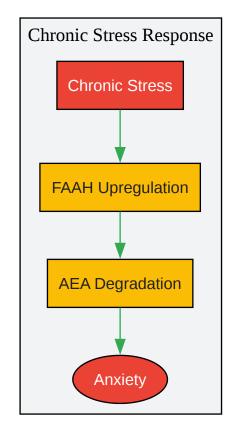
These application notes provide a comprehensive overview of the experimental design for studying the anxiolytic potential of **JNJ-40355003**, a specific inhibitor of fatty acid amide hydrolase (FAAH). The protocols are intended for researchers, scientists, and drug development professionals.

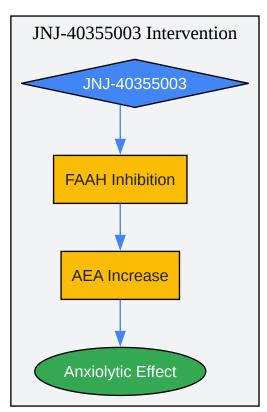
Mechanism of Action

JNJ-40355003 is a potent and specific inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid N-arachidonylethanolamine (anandamide or AEA). By inhibiting FAAH, JNJ-40355003 increases the levels of AEA in the brain. This is significant because chronic stress has been shown to increase FAAH activity in the amygdala, leading to reduced AEA concentrations.[1] This reduction in AEA is associated with increased anxiety-like behaviors and structural changes in the amygdala, such as increased dendritic arborization.[1] Therefore, by inhibiting FAAH, JNJ-40355003 is hypothesized to maintain normal amygdalar function and produce anxiolytic effects, particularly in the context of chronic stress.[1]

Signaling Pathway of JNJ-40355003







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Caption: Signaling pathway of JNJ-40355003 in mitigating anxiety.

Preclinical Anxiety Studies

Preclinical studies are crucial for evaluating the anxiolytic efficacy of **JNJ-40355003**. Rodent models of anxiety are widely used for this purpose.[3][4][5][6] A key preclinical study demonstrated that a FAAH inhibitor, JNJ5003 (presumed to be **JNJ-40355003**), had an antianxiety effect in rats exposed to chronic stress.[1]

Experimental Protocol: Chronic Restraint Stress in Rats

This protocol is based on the methodology described in studies investigating the effects of FAAH inhibition on chronic stress-induced anxiety.[1]







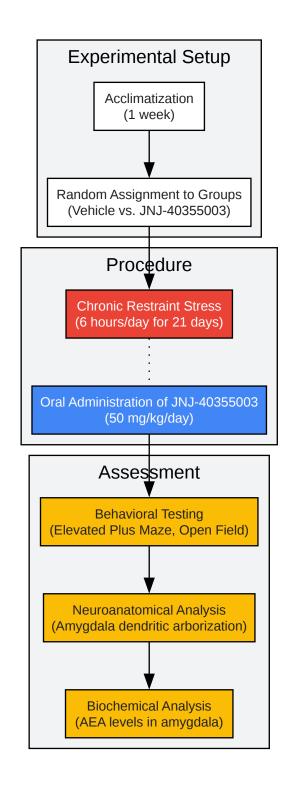
Objective: To assess the efficacy of **JNJ-40355003** in preventing the development of anxiety-like behaviors and amygdalar structural changes induced by chronic restraint stress in rats.

Materials:

- Adult male Sprague-Dawley rats
- **JNJ-40355003** (or vehicle control)
- Restraint devices
- Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field Test)
- Equipment for tissue collection and analysis (e.g., Golgi staining, Western blot)

Experimental Workflow:





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Caption: Workflow for a preclinical anxiety study of JNJ-40355003.

Procedure:



- Acclimatization: House rats in a controlled environment for at least one week before the experiment.
- Group Assignment: Randomly assign rats to two groups: a vehicle control group and a JNJ-40355003 treatment group.
- Chronic Restraint Stress: Subject the rats to restraint stress for 6 hours daily for 21 consecutive days.
- Drug Administration: Administer JNJ-40355003 orally at a dose of 50 mg/kg/day during the stress exposure period.[1] The vehicle group receives the same volume of the vehicle solution.
- Behavioral Testing: Following the chronic stress period, conduct behavioral tests to assess anxiety-like behavior.
 - Elevated Plus Maze (EPM): Anxiolytic effects are indicated by an increase in the time spent in the open arms.
 - Open Field Test (OFT): Anxiolytic effects are suggested by increased time spent in the center of the arena.
- Neuroanatomical and Biochemical Analysis:
 - After behavioral testing, sacrifice the animals and collect brain tissue.
 - Perform Golgi staining on amygdala sections to analyze dendritic arborization and spine density.
 - Measure AEA levels in the amygdala using techniques like liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

Table 1: Expected Outcomes of Behavioral Tests



| Group | Time in Open Arms (EPM) | Center Time (OFT) |
|-----------------------|---------------------------------|---------------------------------|
| Vehicle + Stress | Decreased | Decreased |
| JNJ-40355003 + Stress | Increased (compared to vehicle) | Increased (compared to vehicle) |
| No Stress Control | Baseline | Baseline |

Table 2: Expected Neuroanatomical and Biochemical Changes

| Group | Amygdala Dendritic Arborization | Amygdala AEA Levels |
|-----------------------|------------------------------------|---------------------------------|
| Vehicle + Stress | Increased | Decreased |
| JNJ-40355003 + Stress | Decreased (compared to vehicle) | Increased (compared to vehicle) |
| No Stress Control | Baseline | Baseline |

Clinical Anxiety Studies

As of the latest information, specific clinical trial data for **JNJ-40355003** in anxiety disorders is not readily available. However, clinical trials for other investigational drugs from Janssen for anxiety and related disorders provide insight into potential clinical study designs. For instance, a Phase 2a study of JNJ-42165279 in social anxiety disorder (SAD) utilized the Liebowitz Social Anxiety Scale (LSAS) as the primary outcome measure.[7] Other relevant scales used in clinical trials for anxiety include the Hamilton Anxiety Scale (HAM-A), the Structured Interview Guide for the Hamilton Anxiety Scale (SIGH-A), and the Generalized Anxiety Disorder 7-item (GAD-7) scale.[7][8]

Should **JNJ-40355003** proceed to clinical trials for anxiety, a randomized, double-blind, placebo-controlled design would be expected.

Potential Clinical Trial Protocol Outline







Objective: To evaluate the efficacy and safety of **JNJ-40355003** in patients with a diagnosed anxiety disorder (e.g., Generalized Anxiety Disorder, Social Anxiety Disorder).

Study Design: Phase 2, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Adults with a primary diagnosis of an anxiety disorder according to DSM-5 criteria.

Intervention:

- JNJ-40355003 (various doses) administered orally once daily.
- Placebo administered orally once daily.

Primary Outcome Measure: Change from baseline in the total score of a validated anxiety scale (e.g., HAM-A, LSAS) at the end of the treatment period (e.g., 12 weeks).

Secondary Outcome Measures:

- Change in scores on other anxiety and depression scales (e.g., GAD-7, Beck Anxiety Inventory).
- Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scores.
- Safety and tolerability assessments.

Table 3: Example of Clinical Trial Endpoints



| Endpoint | Scale | Description |
|-----------|---------------------------------------|--|
| Primary | Hamilton Anxiety Scale (HAM-A) | Clinician-rated scale to assess the severity of psychic and somatic anxiety symptoms. |
| Secondary | Liebowitz Social Anxiety Scale (LSAS) | Assesses fear and avoidance in social situations.[7] |
| Secondary | GAD-7 | A self-report questionnaire for screening and measuring the severity of generalized anxiety disorder.[8] |
| Secondary | CGI-S/CGI-I | Clinician's overall assessment of the severity of illness and improvement over time.[9] |

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